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molecular formula C5H5F5O B8591540 4,4,5,5,5-Pentafluoropent-2-en-l-ol

4,4,5,5,5-Pentafluoropent-2-en-l-ol

Cat. No. B8591540
M. Wt: 176.08 g/mol
InChI Key: WWAZGZHGMUGDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281204B1

Procedure details

446 mg of triphenylphosphine is dissolved in 2 cm3 of methylene chloride, cooled down to 10° C., 116 mg of imidazole is added, agitation is carried out for 15 minutes, 431 mg of iodine is added, agitation is carried out for 30 minutes, 0.21 cm3 of 4,4,5,5,5-pentafluoro 2-penten 1-ol is added, agitation is carried out for 4 hours at ambient temperature, the organic phase is washed with a saturated aqueous solution of sodium thiosulphate and a chloromethylenic solution of 4,4,5,5,5-pentafluoro iodopentane is obtained which is used as it is in the continuation of the synthesis. The operation is carried out as indicated in Example 8 Stage F, starting with 618 mg of the thioacetate prepared below in 7 cm3 of methanol and the chloromethylenic solution of the iodated derivative prepared above. 1.2 g of expected product is obtained.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step Two
Quantity
431 mg
Type
reactant
Reaction Step Three
Quantity
0.21 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:25]I.[F:27][C:28]([F:37])([C:33]([F:36])([F:35])[F:34])[CH:29]=[CH:30][CH2:31]O>C(Cl)Cl>[F:27][C:28]([F:37])([C:33]([F:36])([F:35])[F:34])[CH2:29][CH2:30][CH2:31][I:25]

Inputs

Step One
Name
Quantity
446 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
116 mg
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
431 mg
Type
reactant
Smiles
II
Step Four
Name
Quantity
0.21 mL
Type
reactant
Smiles
FC(C=CCO)(C(F)(F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
agitation is carried out for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
agitation is carried out for 4 hours at ambient temperature
Duration
4 h
WASH
Type
WASH
Details
the organic phase is washed with a saturated aqueous solution of sodium thiosulphate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(CCCI)(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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